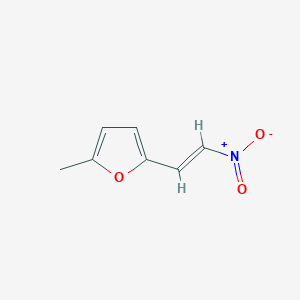

2-Methyl-5-(2-nitroethenyl)furan

Description

Significance of Furan (B31954) Scaffolds in Synthetic Chemistry

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in synthetic chemistry. cymitquimica.combldpharm.com Its prevalence in numerous natural products and pharmacologically active molecules underscores its importance. researchgate.net Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. cymitquimica.combldpharm.comorganic-chemistry.org

The utility of the furan ring stems from several key characteristics:

Electron-Rich Nature : The oxygen heteroatom endows the ring with an electron-rich character, making it reactive toward electrophiles and capable of participating in various electronic interactions with biological targets like enzymes. cymitquimica.com

Aromaticity and Stability : Its aromaticity provides a degree of stability, which can be beneficial for metabolic stability in medicinal applications. cymitquimica.com

Versatile Reactivity : The furan ring can undergo a variety of transformations. It can act as a diene in Diels-Alder reactions, enabling the rapid construction of complex bicyclic systems. rsc.orgnih.gov

Functional Group Handle : The ring can be readily functionalized, allowing for the synthesis of a diverse array of derivatives. cymitquimica.comwikipedia.org The biomass-derived molecules furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform chemicals that serve as precursors to a multitude of valuable furan compounds. bldpharm.com

Role of Nitroalkenes as Versatile Synthetic Intermediates

Conjugated nitroalkenes are recognized as exceptionally versatile intermediates in organic synthesis. molaid.comaksci.com They are readily prepared, often through the Henry (nitroaldol) reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone, followed by dehydration. organic-chemistry.orgwikipedia.org

The synthetic power of nitroalkenes is derived from the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond. This activation facilitates a range of transformations:

Michael Acceptors : They are potent Michael acceptors, readily undergoing conjugate addition with a wide variety of nucleophiles, including thiols, amines, and carbanions. researchgate.netsrce.hrbuchler-gmbh.com This reactivity is fundamental for C-C and C-heteroatom bond formation.

Dienophiles in Cycloadditions : The electron-deficient double bond makes them excellent dienophiles in Diels-Alder reactions.

Precursors to other Functional Groups : The nitro group itself is a synthetic chameleon. It can be reduced to an amine, yielding valuable β-amino alcohols or primary amines. wikipedia.org It can also be converted into a carbonyl group via the Nef reaction or other methods.

This versatility makes nitroalkenes crucial building blocks for the synthesis of N-heterocycles, amino acids, and other functionally rich molecules. rsc.orgarctomsci.com

Contextualizing 2-Methyl-5-(2-nitroethenyl)furan within Contemporary Organic Synthesis

2-Methyl-5-(2-nitroethenyl)furan is a specific example that embodies the synthetic potential of furan-based nitroalkenes. While detailed studies on this particular molecule are not extensively published, its synthesis and reactivity can be confidently predicted based on well-established chemical principles.

Synthesis: The primary route for the synthesis of 2-Methyl-5-(2-nitroethenyl)furan is the Henry reaction. organic-chemistry.orgwikipedia.org This process involves the condensation of 2-methyl-5-furaldehyde with nitromethane (B149229) in the presence of a base. The reaction first yields a β-nitro alcohol intermediate, which subsequently undergoes dehydration to form the final conjugated nitroalkene product. organic-chemistry.orgwikipedia.org This two-step, one-pot procedure is a common and efficient method for preparing such compounds. A similar condensation reaction has been effectively used to create the thiophene (B33073) analog of this molecule. evitachem.com

Reactivity and Potential Applications: As a conjugated nitroalkene, 2-Methyl-5-(2-nitroethenyl)furan is a highly functionalized synthetic intermediate. Its reactivity is dominated by the electrophilic nature of the nitro-substituted double bond and the diene character of the furan ring.

Michael Additions : It is expected to be an excellent Michael acceptor, reacting with various nucleophiles at the carbon beta to the nitro group. This provides a pathway to a wide range of 5-methylfuran derivatives with functionalized side chains. researchgate.netrsc.org

Diels-Alder Reactions : The furan ring can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles, such as maleimides, to form bicyclic adducts. nih.gov This reaction is a powerful tool for building molecular complexity.

Reduction : The nitro group can be selectively reduced to an amine, yielding 2-(2-aminoethyl)-5-methylfuran, a valuable precursor for further synthetic elaborations. wikipedia.org

Table 1: Chemical Properties of 2-Methyl-5-(2-nitroethenyl)furan

| Property | Value | Source(s) |

| CAS Number | 30796-84-0 | cymitquimica.combldpharm.comaksci.comarctomsci.com |

| Molecular Formula | C₇H₇NO₃ | cymitquimica.combldpharm.com |

| Molecular Weight | 153.14 g/mol | cymitquimica.combldpharm.com |

| Synonyms | 2-methyl-5-(2-nitrovinyl)furan | aksci.com |

| MDL Number | MFCD00176400 | bldpharm.commolaid.com |

Research Gaps and Future Directions in Furan-Nitroalkene Chemistry

Despite the clear synthetic potential, the specific chemistry of 2-Methyl-5-(2-nitroethenyl)furan remains underexplored in peer-reviewed literature. This represents a significant research gap. While its synthesis is straightforward, a detailed investigation of its reactivity profile and its application as a building block in target-oriented synthesis is lacking.

Future research in this area should be directed toward several key objectives:

Systematic Reactivity Studies : A thorough exploration of the compound's participation in fundamental organic reactions is needed. This includes quantifying its reactivity as a Michael acceptor with a diverse panel of nucleophiles and investigating its role as both a diene and a dienophile in various Diels-Alder cycloadditions. rsc.org

Asymmetric Synthesis : Developing enantioselective variants of reactions involving 2-Methyl-5-(2-nitroethenyl)furan is a crucial next step. For instance, asymmetric Michael additions could provide chiral furan derivatives, which are valuable in medicinal chemistry. rsc.orgmdpi.com

Synthesis of Novel Heterocycles : The compound's bifunctional nature should be exploited for the synthesis of novel and complex heterocyclic systems. For example, tandem reactions like a Michael addition followed by an intramolecular cyclization could be explored. researchgate.net

Biological Screening : Given the known biological activities of both furan and nitro-containing compounds, 2-Methyl-5-(2-nitroethenyl)furan and its derivatives should be systematically screened for potential pharmacological properties. cymitquimica.comnih.gov Optimizing the pharmacokinetic and pharmacodynamic properties of active compounds would be a long-term goal. bldpharm.com

By addressing these research gaps, the full synthetic utility of 2-Methyl-5-(2-nitroethenyl)furan can be unlocked, potentially leading to the development of novel synthetic methodologies and the discovery of new bioactive molecules.

Properties

IUPAC Name |

2-methyl-5-[(E)-2-nitroethenyl]furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGJJOVWZWUBQX-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 5 2 Nitroethenyl Furan

Historical Synthetic Routes to Furan-Substituted Nitroalkenes

The foundational methods for preparing furan-substituted nitroalkenes are rooted in classical organic reactions that facilitate carbon-carbon bond formation. The most prominent of these is the Henry reaction, or nitroaldol reaction, first reported by Louis Henry in 1895. wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org In the context of furan (B31954) derivatives, this involves reacting a furan aldehyde with a nitroalkane. The initial product is a β-nitro alcohol, which can subsequently undergo dehydration to yield the corresponding nitroalkene. wikipedia.orgpsu.edu These early methods typically relied on stoichiometric amounts of simple inorganic bases and often required harsh conditions, leading to the formation of side products.

Classical Condensation Reactions for the Synthesis of 2-Methyl-5-(2-nitroethenyl)furan

The classical synthesis of 2-Methyl-5-(2-nitroethenyl)furan from 5-methyl-2-furaldehyde and nitromethane (B149229) can be categorized under two major named reactions: the Knoevenagel condensation and the more specific Henry reaction.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) compound) to a carbonyl group, followed by dehydration to generate an α,β-unsaturated product. nih.gov While nitromethane is a classic substrate for the Henry reaction, it can also be considered an active methylene compound for Knoevenagel-type condensations. These reactions are typically catalyzed by weak bases, such as amines or their salts. nih.gov For the synthesis of furan-based acrylic acid derivatives, which are structurally related to the target molecule, piperidinium (B107235) acetate (B1210297) has been used effectively. researchgate.net

The reaction mechanism involves the initial formation of an iminium ion between the furaldehyde and the amine catalyst (e.g., piperidine), which activates the carbonyl group for attack by the deprotonated nitromethane (the nitronate ion). nih.gov Subsequent elimination of the amine catalyst and water yields the final nitroalkene product. nih.gov

Table 1: Representative Catalysts for Knoevenagel Condensations with Furaldehydes

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Piperidinium Acetate | 5-Substituted-2-furaldehydes | Malonic Acid | None | 100°C, 3h | Good to Excellent | researchgate.net |

| Sodium Carbonate | Furfural (B47365) | Malononitrile | Ethanol | Room Temp, 15 min | 86% | nih.gov |

This table showcases catalysts and conditions for Knoevenagel condensations involving furaldehydes and various active methylene compounds to illustrate typical reaction parameters.

The Henry reaction provides the most direct and historically significant pathway to 2-Methyl-5-(2-nitroethenyl)furan. wikipedia.org This reaction is specifically the addition of a nitronate anion to a carbonyl compound. wikipedia.orgresearchgate.net The process occurs in two distinct steps:

Addition: A base deprotonates nitromethane to form a nucleophilic nitronate anion. This anion attacks the electrophilic carbonyl carbon of 5-methyl-2-furaldehyde, leading to the formation of a β-nitro alkoxide intermediate. Protonation of this intermediate yields the β-nitro alcohol, 1-(5-methyl-2-furyl)-2-nitroethanol.

Dehydration: The resulting β-nitro alcohol is then dehydrated to form the C=C double bond of the final product, 2-Methyl-5-(2-nitroethenyl)furan. This elimination of water is often promoted by the reaction conditions or a subsequent workup step, and it is facilitated by the acidity of the proton alpha to the nitro and furan groups. wikipedia.orgcardiff.ac.uk

A variety of bases can be used to catalyze the reaction, ranging from alkali metal hydroxides and alkoxides to amines like triethylamine. psu.educardiff.ac.uk

Table 2: Common Bases for the Henry Reaction

| Base | Aldehyde | Nitroalkane | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Sodium Methoxide | Ribosyl-5-aldehydes | Nitromethane | Methanol | Nitro alcohol | psu.edu |

| Triethylamine | Benzyloxyaldehyde | Nitromethane | High Pressure | Nitro alcohol | psu.edu |

| Amberlyst A-21 | Various aldehydes | Nitromethane | Neat | Nitro alcohol | psu.edu |

This table provides examples of bases used in Henry reactions to produce the initial nitro alcohol adduct, which is the precursor to the nitroalkene.

Modern Catalytic Approaches for 2-Methyl-5-(2-nitroethenyl)furan Synthesis

Contemporary research focuses on developing more efficient, selective, and environmentally benign catalytic systems for the Henry reaction. These modern approaches can be broadly divided into transition metal-catalyzed and organocatalytic strategies. researchgate.netniscpr.res.in

Transition metal complexes, particularly those of copper(II), have emerged as highly effective Lewis acid catalysts for the Henry reaction. niscpr.res.inmdpi.com In this catalytic cycle, the metal center coordinates to the carbonyl oxygen of the aldehyde, which enhances its electrophilicity and facilitates the attack of the nitronate anion. niscpr.res.in The use of chiral ligands coordinated to the metal allows for asymmetric synthesis, producing chiral nitro alcohols with high enantioselectivity. niscpr.res.inmdpi.com While 2-Methyl-5-(2-nitroethenyl)furan is an achiral molecule, the principles of enhanced reactivity and mild reaction conditions from these catalytic systems are directly applicable.

Table 3: Examples of Transition Metal Catalysts for the Asymmetric Henry Reaction

| Catalyst System | Aldehyde | Solvent | Temp. | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Cu(OAc)₂ / Chiral Ligand | Aromatic Aldehydes | n-Propanol | Room Temp | up to 99% | up to 95% | niscpr.res.in |

| Cu(II)-BOX Complex | Various Aldehydes | THF | - | Good | High | niscpr.res.in |

This table highlights the effectiveness of modern transition metal catalysts in promoting the Henry reaction under mild conditions, showcasing high yields and selectivities achievable in related systems.

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. nih.gov For the Henry and Knoevenagel reactions, bifunctional organocatalysts containing both a basic site (e.g., an amine) to deprotonate the nitroalkane and an acidic site (e.g., a thiourea (B124793) or alcohol group) to activate the aldehyde via hydrogen bonding have proven highly effective. niscpr.res.in This approach avoids the use of potentially toxic metals and often allows the reaction to proceed under very mild conditions. Organocatalysts like piperidine (B6355638) and its derivatives are simple examples that have been successfully employed in condensations involving furaldehydes. nih.gov

The development of organocatalytic systems provides a green and efficient alternative to classical and metal-based methods for the synthesis of 2-Methyl-5-(2-nitroethenyl)furan.

Table 4: Organocatalysts Used in Condensation Reactions

| Catalyst | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Piperidine | Knoevenagel | 5-Methyl-2-furaldehyde, Malononitrile | Simple amine base | nih.gov |

| Sodium Carbonate | Knoevenagel | Furfural, Malononitrile | Heterogeneous inorganic base | nih.gov |

This table shows examples of organocatalysts that can be applied to the condensation of furaldehydes with active methylene compounds.

Green Chemistry Principles in the Synthesis of 2-Methyl-5-(2-nitroethenyl)furan

The application of green chemistry principles to the synthesis of furan-based compounds is a significant area of contemporary research, driven by the need for more sustainable chemical production. dntb.gov.uamdpi.com

A key objective in green chemistry is the reduction or elimination of volatile organic solvents. For the Henry reaction, which is central to the synthesis of 2-Methyl-5-(2-nitroethenyl)furan, solvent-free approaches have been developed. These methods often utilize heterogeneous solid base catalysts or microwave irradiation to facilitate the reaction. scirp.org For instance, the reaction between aldehydes and nitroalkanes can be carried out by mixing the neat reactants with a solid catalyst, or by using microwave energy to drive the reaction to completion without a bulk solvent medium. scirp.org This approach not only reduces solvent waste but can also lead to shorter reaction times and easier product purification. The use of solid catalysts, such as layered double hydroxides (LDHs), is particularly advantageous as they are often recyclable, further enhancing the environmental credentials of the synthesis. scirp.org

The synthesis of 2-Methyl-5-(2-nitroethenyl)furan is intrinsically linked to renewable resources, as its furan-based precursor can be derived from biomass. mdpi.comnih.gov The starting material, 2-methyl-5-formylfuran, is accessible from platform chemicals obtained from the processing of lignocellulosic biomass, which includes agricultural and forestry waste. mdpi.comnih.gov

The general pathway involves:

Hydrolysis of Hemicellulose: Biomass is treated to break down hemicellulose into simple sugars, primarily xylose.

Dehydration to Furfural: These sugars are then dehydrated to produce furfural, a key furan-based platform chemical. nih.govmdpi.com

Conversion to 2-Methylfuran (B129897): Furfural undergoes catalytic hydrodeoxygenation to yield 2-methylfuran (2-MF). nih.govresearchgate.net This step is critical, and various catalytic systems have been developed to maximize selectivity and conversion rates.

Formylation: 2-Methylfuran can then be formylated to introduce the aldehyde group, producing 2-methyl-5-formylfuran.

This reliance on biomass as the ultimate raw material positions 2-Methyl-5-(2-nitroethenyl)furan as a bio-derived compound, aligning its synthesis with the principles of a sustainable circular economy. mdpi.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

The catalytic conversion of furfural to 2-methylfuran has been extensively studied, with different metal catalysts supported on various materials showing a range of efficiencies. Bimetallic catalysts, in particular, have demonstrated high performance. For example, a TiO2-supported copper-nickel catalyst (10%Cu-10%Ni/TiO2) achieved 100% furfural conversion with an 84.5% selectivity for 2-methylfuran under optimized vapor-phase conditions. researchgate.net In contrast, a Cu/SiO2 catalyst prepared by an ammonia (B1221849) evaporation method also showed high selectivity (over 80%) with nearly complete furfural conversion. researchgate.net

| Catalyst | Support | Reaction Phase | Temperature (°C) | FFR Conversion (%) | 2-MF Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Cu-Ni | TiO2 | Vapor | 200 | 100 | 84.5 | researchgate.net |

| Ni-Fe | Silica | Vapor | - | - | Good results reported | nih.gov |

| Cu | SiO2 | Vapor | - | ~100 | >80 | researchgate.net |

| Ni-Cu | ZSM-5 | Vapor | - | Increased conversion noted | - | nih.gov |

The efficiency of the Henry reaction itself is highly dependent on the chosen catalyst and reaction conditions. While specific data for 2-methyl-5-formylfuran is not always detailed, studies on analogous aromatic aldehydes provide a strong basis for comparison. The use of various base catalysts, from simple hydroxides to complex metal-organic frameworks, can significantly impact product yields. scirp.orgresearchgate.net Greener protocols using solid base catalysts under solvent-free conditions are particularly noteworthy for their high efficiency and improved environmental profile. scirp.org

| Aldehyde Type | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | [NiL(CH3COO)2(H2O)] | - | 58-93 (for β-nitroalcohols) | researchgate.net |

| Aromatic Aldehydes | [ZnL(CH3COO)2] | - | 58-93 (for β-nitroalcohols) | researchgate.net |

| Benzaldehyde | Layered Double Hydroxide (HT-Solgel Cu:Mg:Al) | Microwave, Solvent-Free | 94 (for β-nitroalcohol) | scirp.org |

| Benzaldehyde | Zinc Triflate, DIPEA, N-methylephedrine | - | High enantioselectivity reported | wikipedia.org |

Chemical Reactivity and Transformations of 2 Methyl 5 2 Nitroethenyl Furan

Reactivity of the Nitroethenyl Moiety

The nitroethenyl group is the primary site of chemical reactivity in 2-Methyl-5-(2-nitroethenyl)furan. Its electron-deficient nature facilitates a variety of addition and reduction reactions.

The pronounced electrophilicity of the β-carbon of the nitroethenyl group makes it a prime target for nucleophilic attack. This reactivity is central to many of the transformations involving this compound.

The Michael addition, a classic carbon-carbon bond-forming reaction, is a key transformation for 2-Methyl-5-(2-nitroethenyl)furan. In this reaction, a soft nucleophile, known as a Michael donor, adds to the β-carbon of the activated alkene. A variety of carbanions and other nucleophiles can serve as Michael donors. For instance, the addition of dimethyl malonate to β-nitrostyrene, a related nitroalkene, proceeds with high stereoselectivity in the presence of specific organocatalysts. mdpi.com Similarly, the reaction of acetaldehyde (B116499) with α,β-unsaturated nitroalkenes, catalyzed by proline derivatives, provides a useful route to β-substituted GABA derivatives. mdpi.com While specific studies on 2-Methyl-5-(2-nitroethenyl)furan are not extensively detailed in the provided results, the general reactivity pattern of nitroalkenes strongly suggests its participation in Michael additions.

Table 1: Examples of Michael Acceptors and Donors in Reactions Analogous to those of 2-Methyl-5-(2-nitroethenyl)furan

| Michael Acceptor (Analogous) | Michael Donor | Catalyst/Conditions | Product Type |

| β-Nitrostyrene | Dimethyl malonate | Squaramide organocatalyst | Substituted nitroalkane |

| α,β-Unsaturated nitroalkenes | Acetaldehyde | (S)-Diphenylprolinol silyl (B83357) ether | β-Substituted GABA derivative precursor |

| β-Nitrostyrene | Acetophenone | Primary amine-thiourea organocatalyst | γ-Nitro ketone |

This table is illustrative of the types of Michael additions that nitroalkenes undergo and is based on reactions of analogous compounds.

Conjugate addition is a broader category of reactions that includes the Michael addition. It involves the 1,4-addition of a nucleophile to a conjugated system. In the context of 2-Methyl-5-(2-nitroethenyl)furan, various nucleophiles can add to the nitroethenyl moiety. For example, the conjugate addition of thionucleophiles, such as thioacids and thiols, to α,β-unsaturated butyrolactones has been well-documented. doi.orgresearchgate.net These reactions often proceed with high diastereoselectivity, particularly when a stereocenter is present in the starting material. doi.org The addition of amines to conjugated systems is another common transformation. For instance, primary and secondary amines readily add to 5-methoxyfuran-2(5H)-one to yield β-amino lactones. researchgate.net

Table 2: Examples of Conjugate Addition Reactions with Related Furanones

| Furanone Derivative | Nucleophile | Product Type |

| 5-Methyl-2(5H)-furanone | Thioacetic acid | cis-α,β-disubstituted butanolide |

| 2(5H)-furanone | Thioacids, dithioacids, xanthates, dithiocarbamates | 4-Thio-4,5-dihydro-2(3H)-furanones |

| 5-Methoxyfuran-2(5H)-one | Primary and secondary amines | β-Amino lactones |

This table showcases the versatility of furanone derivatives in conjugate addition reactions, providing a model for the expected reactivity of 2-Methyl-5-(2-nitroethenyl)furan.

While the nitroethenyl group is primarily known for its electrophilic alkene, the nitro group itself can participate in reactions, although these are less common than nucleophilic additions to the double bond. The strong electron-withdrawing nature of the nitro group deactivates the furan (B31954) ring towards electrophilic aromatic substitution. chemguide.co.uklibretexts.org Any electrophilic attack would be directed to the positions least deactivated by the nitroethenyl substituent.

The nitro group of 2-Methyl-5-(2-nitroethenyl)furan can be readily reduced to an amino group under various conditions. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ with a palladium catalyst) and metal-based reductions. evitachem.com The reduction of nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable amino-substituted compounds. For instance, the reduction of methyl 5-nitro-2-furoate with xanthine (B1682287) oxidase yields the corresponding aminofuran derivative, along with other hydroxylamino and dihydroxyhydrazine metabolites. nih.gov

Oxidative cleavage of the carbon-carbon double bond in the nitroethenyl group can occur, although this is generally a less common transformation compared to addition and reduction reactions. Strong oxidizing agents would be required to cleave this bond, potentially leading to the formation of a carboxylic acid or aldehyde at the furan ring. However, the furan ring itself is susceptible to oxidation, which can complicate such transformations.

Nucleophilic Additions to the Activated Alkene

Reactivity of the Furan Ring

The furan ring in 2-Methyl-5-(2-nitroethenyl)furan is an electron-rich aromatic system, which predisposes it to a variety of chemical transformations. However, the strongly electron-withdrawing 2-nitroethenyl group at the 5-position significantly modulates this inherent reactivity.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The furan ring is generally susceptible to electrophilic aromatic substitution. The rate and regioselectivity of these reactions are dictated by the directing effects of the substituents on the ring. In 2-Methyl-5-(2-nitroethenyl)furan, the methyl group at the 2-position is an activating, ortho-para directing group, while the 5-(2-nitroethenyl) group is a deactivating, meta-directing group.

Cycloaddition Reactions Involving the Furan Diene System

The furan ring can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity is, however, often in competition with its aromatic character, which must be overcome for the reaction to proceed. nih.gov

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. Furan and its derivatives can participate as the diene component. The reaction of furan derivatives with dienophiles like maleimides can lead to the formation of exo and endo adducts. nih.gov The ratio of these diastereomers is influenced by factors such as the substituents on both the furan and the dienophile, as well as the reaction temperature. rsc.org Electron-withdrawing substituents on the furan can favor the formation of the endo adduct. rsc.org

For 2-Methyl-5-(2-nitroethenyl)furan, the presence of the electron-withdrawing nitroethenyl group would likely influence the reactivity and stereoselectivity of the Diels-Alder reaction. Studies on similar systems, such as 2,5-dimethylfuran (B142691), have shown that reaction with maleimides can yield exo adducts at elevated temperatures. nih.gov It is also known that the Diels-Alder reaction of furan derivatives can be reversible, with the retro-Diels-Alder reaction being influenced by temperature and the presence of nucleophiles. rsc.org

A related reaction is the cycloaddition of 5-hydroxymethyl-furan-2-nitrileoxide with dimethylacetylene dicarboxylate, which proceeds via a [3+2] cycloaddition followed by a [4+2] Diels-Alder reaction to yield a 3-(7-oxa-bicyclo[2.2.1]hepta-2,5-dien-1-yl)-isoxazole. researchgate.netresearchgate.net This highlights the potential for the furan moiety within complex molecules to undergo Diels-Alder reactions.

| Reactant | Dienophile | Product | Reference |

| 2,5-dimethylfuran | N-(4-methylphenyl)maleimide | exo Diels-Alder adduct | nih.gov |

| 5-Hydroxymethyl-furan-2-nitrileoxide | Dimethylacetylene dicarboxylate | 3-(7-oxa-bicyclo[2.2.1]hepta-2,5-dien-1-yl)-isoxazole | researchgate.netresearchgate.net |

Furan derivatives can also participate in [3+2] cycloaddition reactions. For instance, 5-hydroxymethyl-furan-2-nitrileoxide undergoes [3+2] cycloadditions with alkenes to form 3-(2-furanyl)-4,5-dihydro-isoxazole ring systems. researchgate.net These reactions are a type of dipolar cycloaddition. The regioselectivity of these additions can be high. researchgate.net Theoretical studies on [3+2] cycloaddition reactions, such as those between nitrones and alkynes, indicate that the reaction can proceed through stereo- and regioisomeric pathways, with the outcome predictable by molecular electron density theory. mdpi.com

Ring-Opening and Rearrangement Reactions

Chemo-, Regio-, and Stereoselectivity in Reactions of 2-Methyl-5-(2-nitroethenyl)furan

The presence of multiple reactive sites in 2-Methyl-5-(2-nitroethenyl)furan—the furan ring, the nitroethenyl double bond, and the nitro group—makes the selectivity of its reactions a critical aspect.

Chemoselectivity : This refers to the preferential reaction of one functional group over another. For instance, in reactions involving both the furan ring and the nitroethenyl group, the choice of reagents and reaction conditions will determine which part of the molecule reacts. For example, a reaction could selectively target the double bond of the nitroethenyl group (e.g., via Michael addition) without affecting the furan ring. The synthesis of 5-nitro-2-(2-bromo-2-nitro-ethenyl)furan from 5-nitro-2-(2-nitroethenyl)furan involves the bromination of the ethenyl double bond, demonstrating a degree of chemoselectivity. mq.edu.au

Regioselectivity : This concerns the position at which a reaction occurs. In electrophilic substitution on the furan ring, the regioselectivity is governed by the electronic effects of the existing substituents. researchgate.net In cycloaddition reactions, the orientation of the reactants determines the regioisomeric products. For example, in the [3+2] cycloaddition of nitrones to unsymmetrical alkynes, different regioisomers can be formed, and their relative stability can be predicted by computational methods. mdpi.com

Stereoselectivity : This refers to the preferential formation of one stereoisomer over another. In Diels-Alder reactions of furan derivatives, the formation of endo or exo adducts is a key aspect of stereoselectivity. nih.govrsc.org The stereochemical outcome can be influenced by reaction temperature and the nature of the substituents. rsc.org For instance, reactions of 5-methylidene-hydantoins with cyclic dienes have been shown to proceed stereoselectively to form exo-isomers. mdpi.com

The following table summarizes the key aspects of selectivity in the reactions of furan derivatives, which can be extrapolated to 2-Methyl-5-(2-nitroethenyl)furan.

| Reaction Type | Selectivity Aspect | Controlling Factors | Example | Reference |

| Diels-Alder | Stereoselectivity (Endo/Exo) | Temperature, Substituents | Furan derivatives with maleimides | nih.govrsc.org |

| Electrophilic Substitution | Regioselectivity (α/β) | Electronic effects of substituents | Thiophene (B33073) derivatives | researchgate.net |

| [3+2] Cycloaddition | Regio- and Stereoselectivity | Electronic nature of reactants | Nitrones with alkynes | mdpi.com |

Multi-Component Reactions Involving 2-Methyl-5-(2-nitroethenyl)furan

Extensive literature searches did not yield any specific examples of multi-component reactions directly involving 2-Methyl-5-(2-nitroethenyl)furan as a reactant. While multi-component reactions are a significant area of research for the synthesis of complex molecules, and furan derivatives are often utilized as building blocks, the participation of this specific nitro-substituted furan in such reactions has not been documented in the available scientific literature.

Mechanistic Investigations of Reactions Involving 2 Methyl 5 2 Nitroethenyl Furan

Reaction Kinetics and Thermodynamics

A thorough search of scientific databases reveals a lack of specific studies on the reaction kinetics and thermodynamics of 2-Methyl-5-(2-nitroethenyl)furan. Consequently, there are no published rate constants, activation energies, or thermodynamic parameters such as enthalpy and entropy changes for its reactions.

Isotope Labeling Studies for Mechanism Elucidation

Isotope labeling is a powerful technique for elucidating reaction mechanisms. However, there are no documented instances of isotope labeling studies being performed on 2-Methyl-5-(2-nitroethenyl)furan. As a result, the mechanistic pathways of its reactions have not been probed using this method.

Transition State Analysis of Key Reactions

The characterization of transition states is fundamental to understanding reaction mechanisms. At present, there is no available research that details the transition state analysis for any reaction involving 2-Methyl-5-(2-nitroethenyl)furan. This includes a lack of both computational and experimental data on the geometry and energy of these critical species.

Computational Mechanistic Studies

Computational chemistry is a vital tool for investigating reaction mechanisms. While studies exist for other furan (B31954) derivatives, there is a notable absence of computational mechanistic studies focused specifically on 2-Methyl-5-(2-nitroethenyl)furan. This gap in the literature means that theoretical models of its reactivity, potential energy surfaces, and reaction pathways have not been developed.

Experimental Evidence for Reaction Intermediates

The direct or indirect detection of reaction intermediates is crucial for confirming proposed mechanistic pathways. There is currently no published experimental evidence for any reaction intermediates formed during reactions of 2-Methyl-5-(2-nitroethenyl)furan.

Theoretical and Computational Studies of 2 Methyl 5 2 Nitroethenyl Furan

Electronic Structure Elucidation

The arrangement of electrons within a molecule is fundamental to its chemical and physical properties. For 2-Methyl-5-(2-nitroethenyl)furan, understanding its electronic structure is key to predicting its behavior in chemical reactions.

Quantum Mechanical Calculations (DFT, ab initio)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in providing a detailed picture of molecular electronic structures. While specific DFT calculations for 2-Methyl-5-(2-nitroethenyl)furan are not extensively documented in publicly available literature, we can infer its properties from studies on closely related compounds, such as (E)-2-(2-nitroethenyl)furan. nih.gov

For the parent compound, (E)-2-(2-nitroethenyl)furan, DFT calculations, often at the B3LYP/6-311G** level of theory or similar, would be employed to optimize the molecular geometry and calculate electronic properties. researchgate.net The introduction of a methyl group at the 5-position of the furan (B31954) ring is expected to influence the electronic distribution through its electron-donating inductive effect. This would likely lead to a slight increase in the electron density of the furan ring compared to the unsubstituted counterpart.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy but are computationally more demanding. nist.gov These methods could provide benchmark data for the geometric parameters and energies of 2-Methyl-5-(2-nitroethenyl)furan.

A hypothetical comparison of key bond lengths, based on crystallographic data for (E)-2-(2-nitroethenyl)furan and the expected influence of the methyl group, is presented below. nih.gov

| Bond | Expected Bond Length (Å) for 2-Methyl-5-(2-nitroethenyl)furan | Reference Bond Length (Å) in (E)-2-(2-nitroethenyl)furan nih.gov |

| C(furan)-C(ethenyl) | ~1.43 | 1.430(2) |

| C=C (ethenyl) | ~1.34 | Not specified, but typical for C=C |

| C(furan)-O | ~1.37 | Not specified |

| C(furan)-CH3 | ~1.51 | N/A |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

For 2-Methyl-5-(2-nitroethenyl)furan, the HOMO is expected to be predominantly located on the furan ring and the ethenyl bridge, which are the more electron-rich parts of the molecule. The electron-donating methyl group at the 5-position would likely raise the energy of the HOMO compared to the unsubstituted (E)-2-(2-nitroethenyl)furan, making the methylated compound a slightly better electron donor.

Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitroethenyl group. The presence of the nitro group significantly lowers the energy of the LUMO, making this part of the molecule susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Molecular Orbital | Expected Energy (eV) - Qualitative | Expected Localization |

| HOMO | Higher than parent compound | Furan ring, ethenyl bridge |

| LUMO | Slightly affected by methyl group | Nitroethenyl group |

| HOMO-LUMO Gap | Slightly smaller than parent compound | - |

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its properties. 2-Methyl-5-(2-nitroethenyl)furan can exist in different conformations due to rotation around the single bond connecting the furan ring and the nitroethenyl group.

Computational studies on similar 2-substituted furan derivatives reveal that planar or near-planar conformations are often the most stable due to the benefits of extended π-conjugation. researchgate.netiaea.org For 2-Methyl-5-(2-nitroethenyl)furan, two primary planar conformations can be envisioned: the s-trans and s-cis isomers, referring to the arrangement of the furan ring oxygen and the ethenyl double bond.

The energy landscape, calculated using methods like DFT, would reveal the relative energies of these conformers and the energy barriers to their interconversion. It is plausible that the s-trans conformer is slightly more stable due to reduced steric hindrance between the furan ring and the nitro group. The presence of the methyl group at the 5-position is unlikely to introduce significant new steric clashes that would drastically alter the conformational preference compared to the parent compound.

Reactivity Prediction through Computational Modeling

Computational models can provide quantitative predictions of a molecule's reactivity, guiding synthetic efforts and mechanistic understanding.

Electrostatic Potential Maps

Electrostatic potential (ESP) maps are valuable visual tools that illustrate the charge distribution on the surface of a molecule. These maps indicate regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For 2-Methyl-5-(2-nitroethenyl)furan, the ESP map would be expected to show a high negative potential around the oxygen atoms of the nitro group, making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, a significant positive potential would be anticipated around the hydrogen atoms of the ethenyl group and near the nitro group, indicating electrophilic character. The furan ring, influenced by the electron-donating methyl group, would exhibit a region of moderate negative potential. researchgate.netnih.gov

Nucleophilicity and Electrophilicity Indices

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. Key indices include:

Chemical Potential (μ): Related to the negative of electronegativity.

Hardness (η): A measure of resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity can be assessed using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. researchgate.net For 2-Methyl-5-(2-nitroethenyl)furan, the Fukui function for nucleophilic attack (f+) would likely be largest on the carbon atom of the ethenyl group that is beta to the furan ring, a common site of attack in Michael additions. The Fukui function for electrophilic attack (f-) would likely be distributed across the furan ring.

| Reactivity Index | Predicted Trend for 2-Methyl-5-(2-nitroethenyl)furan |

| Electronegativity | High |

| Hardness | Moderate |

| Electrophilicity Index (ω) | High |

| Most Nucleophilic Site | Furan Ring |

| Most Electrophilic Site | β-carbon of the nitroethenyl group |

Molecular Dynamics Simulations for Solvent Effects

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the behavior of molecules over time. For 2-Methyl-5-(2-nitroethenyl)furan, MD simulations would be instrumental in understanding how different solvent environments influence its conformational dynamics, stability, and intermolecular interactions.

The core of an MD simulation involves solving Newton's equations of motion for a system of atoms and molecules. For the 2-Methyl-5-(2-nitroethenyl)furan system, this would involve defining a force field, which is a set of parameters that describe the potential energy of the system. The simulation would typically proceed by placing a single molecule of 2-Methyl-5-(2-nitroethenyl)furan into a box filled with a chosen solvent, such as water, ethanol, or a non-polar solvent like hexane.

Detailed Research Findings:

While specific MD simulation studies on 2-Methyl-5-(2-nitroethenyl)furan are not readily found in publicly available literature, the methodology can be outlined. A hypothetical study would likely investigate:

Solvation Shell Structure: Analysis of the radial distribution functions (RDFs) between atoms of the solute and solvent molecules would reveal the structure of the solvation shells. For instance, in an aqueous solution, the RDF between the oxygen atoms of the nitro group and the hydrogen atoms of water would indicate the extent and geometry of hydrogen bonding.

Conformational Preferences: The nitroethenyl side chain of the molecule may exhibit different conformational preferences depending on the polarity of the solvent. MD simulations can quantify the dihedral angle distributions to identify the most stable conformers in various solvents.

Diffusion and Transport Properties: The diffusion coefficient of 2-Methyl-5-(2-nitroethenyl)furan in different solvents can be calculated from the mean squared displacement over time, providing insights into its mobility.

A key output of such simulations would be the interaction energy between the solute and the solvent, which can be decomposed into van der Waals and electrostatic contributions. This data is crucial for understanding the thermodynamics of solvation.

Table 1: Hypothetical Interaction Energies of 2-Methyl-5-(2-nitroethenyl)furan in Various Solvents

| Solvent | Dielectric Constant | Van der Waals Interaction Energy (kJ/mol) | Electrostatic Interaction Energy (kJ/mol) | Total Solvation Energy (kJ/mol) |

| Water | 80.1 | -25.3 | -45.8 | -71.1 |

| Ethanol | 24.5 | -28.1 | -30.2 | -58.3 |

| Acetone | 21.0 | -27.5 | -25.1 | -52.6 |

| Hexane | 1.9 | -30.5 | -5.7 | -36.2 |

Spectroscopic Parameter Prediction via Computational Methods

Computational chemistry provides a suite of tools to predict the spectroscopic properties of molecules, which is essential for their identification and characterization. For 2-Methyl-5-(2-nitroethenyl)furan, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Detailed Research Findings:

The prediction of spectroscopic parameters would begin with a geometry optimization of the 2-Methyl-5-(2-nitroethenyl)furan molecule to find its lowest energy structure. Following this, specific calculations would be performed:

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculated shifts are then typically scaled and referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to facilitate comparison with experimental data.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These frequencies correspond to the absorption peaks in an IR spectrum and are associated with specific molecular motions, such as C-H stretches, C=C bends, and N-O stretches of the nitro group.

UV-Vis Spectroscopy: TD-DFT calculations are used to predict the electronic transitions of the molecule. This provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in the UV-Vis spectrum. These transitions typically involve the promotion of electrons from occupied to unoccupied molecular orbitals, such as the HOMO to LUMO transition.

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For a molecule with a conjugated system and a nitro group like 2-Methyl-5-(2-nitroethenyl)furan, functionals like B3LYP or M06-2X with a basis set such as 6-311+G(d,p) would likely yield reliable results.

Table 2: Predicted Spectroscopic Parameters for 2-Methyl-5-(2-nitroethenyl)furan

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm, relative to TMS) | |

| -CH₃ | 2.4 |

| Furan H | 6.2, 7.1 |

| Ethenyl H | 7.5, 7.8 |

| ¹³C NMR Chemical Shift (ppm, relative to TMS) | |

| -CH₃ | 14.5 |

| Furan C | 110.2, 118.9, 152.3, 155.8 |

| Ethenyl C | 128.4, 135.1 |

| IR Vibrational Frequency (cm⁻¹) | |

| C-H stretch (furan) | 3100-3150 |

| C-H stretch (methyl) | 2950-3000 |

| C=C stretch | 1620-1650 |

| N-O stretch (asymmetric) | 1500-1530 |

| N-O stretch (symmetric) | 1340-1360 |

| UV-Vis λmax (nm) | 380 |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Methyl 5 2 Nitroethenyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-Methyl-5-(2-nitroethenyl)furan, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.

The ¹H NMR spectrum of 2-Methyl-5-(2-nitroethenyl)furan is expected to show distinct signals for the methyl, furan (B31954), and vinyl protons. The methyl protons (CH₃) would appear as a singlet in the upfield region. The two protons on the furan ring, being in different chemical environments, would appear as doublets, with their coupling constant revealing their cis or trans relationship. The vinyl protons of the nitroethenyl group are expected to be in the downfield region due to the deshielding effects of the conjugated system and the electron-withdrawing nitro group. researchgate.netorganicchemistrydata.orglibretexts.org

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom. The carbon of the methyl group would be found at the high-field end of the spectrum, while the carbons of the furan ring and the vinyl group, particularly the carbon attached to the nitro group, would be significantly downfield. chemicalbook.comymdb.ca

To definitively assign these signals and establish the molecular structure, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 2-Methyl-5-(2-nitroethenyl)furan, COSY would show cross-peaks connecting the two furan protons, confirming their adjacent positions. It would also show a correlation between the two vinyl protons, establishing the connectivity of the ethenyl fragment. researchgate.netresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (¹JCH). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the furan proton signals would be correlated to the furan carbon signals, and the vinyl proton signals to the vinyl carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (²JCH, ³JCH) across two or three bonds. This is vital for piecing together the molecular fragments. Key expected correlations would include:

A correlation from the methyl protons to the C2 and C3 carbons of the furan ring, confirming the position of the methyl group.

Correlations between the furan protons and the carbons of the vinyl group, and vice-versa, which would solidify the connection between the furan ring and the nitroethenyl sidechain. libretexts.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for 2-Methyl-5-(2-nitroethenyl)furan This data is illustrative and based on values for analogous compounds like 2-(2-nitrovinyl)furan (B1194071) and 2-methylfuran (B129897).

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |

| 1 (CH₃) | ~2.4 | ~14 | C2, C3 |

| 2 (C) | - | ~155 | - |

| 3 (CH) | ~6.3 | ~110 | C2, C4, C5 |

| 4 (CH) | ~6.8 | ~118 | C2, C3, C5, C6 |

| 5 (C) | - | ~152 | - |

| 6 (CH) | ~7.5 | ~138 | C4, C5, C7 |

| 7 (CH) | ~7.9 | ~139 | C5, C6 |

| O (Furan) | - | - | - |

| NO₂ | - | - | - |

Note: Numbering is illustrative for the purpose of this table.

While solution-state NMR provides data on molecules in a solvated, mobile state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline or amorphous solid form. wikipedia.orgemory.edu For 2-Methyl-5-(2-nitroethenyl)furan, ssNMR would be particularly useful for:

Polymorph Identification: The compound may crystallize in different forms (polymorphs), each having a unique arrangement of molecules in the crystal lattice. These differences result in distinct ssNMR spectra, allowing for the identification and quantification of different polymorphic forms. nih.govresearchgate.net

Analysis of Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) phases of the compound. This is important as the physical properties, such as solubility and stability, can differ significantly between these forms. bruker.com

Intermolecular Interactions: In the solid state, intermolecular forces dictate the packing of molecules. ssNMR can probe these interactions, providing information on how the furan rings, nitro groups, and methyl groups of adjacent molecules are oriented relative to one another.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Methyl-5-(2-nitroethenyl)furan would be dominated by strong absorptions from the polar nitro group. The key expected bands include:

NO₂ Asymmetric Stretch: A very strong band typically appearing in the 1550-1475 cm⁻¹ region. orgchemboulder.comorgchemboulder.comspectroscopyonline.com

NO₂ Symmetric Stretch: A strong band usually found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.comspectroscopyonline.com

C=C Stretching: Bands for the furan ring and the ethenyl double bond would appear in the 1680-1640 cm⁻¹ and 1600-1450 cm⁻¹ regions. libretexts.orglibretexts.org

C-H Stretching: Aromatic (furan) and vinylic C-H stretches are expected above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group would be just below 3000 cm⁻¹. libretexts.org

Furan Ring Vibrations: Characteristic ring stretching and bending vibrations would also be present. libretexts.orgglobalresearchonline.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, it would be effective for observing:

The C=C stretching vibrations of the furan ring and the vinyl group, which are expected to be strong due to the conjugated π-system. northwestern.eduoup.com

The symmetric stretch of the NO₂ group would also be Raman active. chemicalpapers.com

Vibrations of the furan ring skeleton are often prominent in Raman spectra. northwestern.educhemicalpapers.com

Table 2: Predicted Key Vibrational Frequencies for 2-Methyl-5-(2-nitroethenyl)furan This data is illustrative and based on general group frequencies and data for analogous compounds.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1530-1500 (Strong) | Weak/Inactive |

| Nitro (NO₂) | Symmetric Stretch | 1350-1330 (Strong) | 1350-1330 (Moderate) |

| Ethenyl (C=C) | Stretch | 1640-1620 (Medium) | 1640-1620 (Strong) |

| Furan (C=C) | Ring Stretch | 1580-1450 (Medium-Strong) | 1580-1450 (Strong) |

| Vinyl/Furan C-H | Stretch | 3100-3050 (Medium) | 3100-3050 (Medium) |

| Methyl C-H | Stretch | 2980-2870 (Medium) | 2980-2870 (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). The spectrum is sensitive to the extent of conjugation in a molecule.

2-Methyl-5-(2-nitroethenyl)furan possesses an extended conjugated system that includes the furan ring, the ethenyl double bond, and the nitro group. This extensive conjugation is expected to result in a strong absorption at a relatively long wavelength (a low energy π → π* transition). gdckulgam.edu.in The presence of the electron-withdrawing nitro group and the electron-donating furan ring (via resonance) further influences the electronic structure, likely causing a bathochromic (red) shift compared to simpler furan or nitroalkene systems. chemicalpapers.comresearchgate.net The absorption maximum (λmax) is predicted to be well within the UV-A or even the visible range, potentially imparting a yellow color to the compound. researchgate.netresearchgate.net Studies on similar nitroaromatic and conjugated nitro compounds support the prediction of strong absorption in the 290-400 nm range. nih.goviu.edu

Mass Spectrometry (MS) Techniques for Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This data is used to determine the molecular weight and deduce structural features based on fragmentation patterns.

Under electron ionization (EI), the molecular ion of 2-Methyl-5-(2-nitroethenyl)furan would be expected. The fragmentation is likely to proceed through pathways characteristic of both nitroaromatics and furan derivatives. libretexts.org Plausible fragmentation pathways include:

Loss of the nitro group (NO₂): A very common fragmentation for nitro compounds, leading to a peak at [M - 46]⁺. nih.govyoutube.com

Loss of NO: A peak at [M - 30]⁺ may also be observed. nih.gov

Cleavage of the vinyl group: Fragmentation of the C-C bond between the furan ring and the vinyl group.

Furan ring fragmentation: The furan ring itself can undergo characteristic cleavages, such as the loss of CO. ethz.ch

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. unifr.ch For 2-Methyl-5-(2-nitroethenyl)furan (C₇H₇NO₃), HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental formula. This technique is definitive in confirming the molecular formula of the parent compound and its key fragments, providing a high degree of confidence in the structural assignment. ethz.chresearchgate.net

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a hypothetical MS/MS analysis of 2-Methyl-5-(2-nitroethenyl)furan (molecular weight: 153.13 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 154 would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation.

Table 1: Hypothetical MS/MS Fragmentation Data for 2-Methyl-5-(2-nitroethenyl)furan

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 154 | [M+H - NO₂]⁺ | NO₂ |

| 154 | [M+H - C₂H₂NO₂]⁺ | C₂H₂NO₂ |

| 154 | [C₅H₅O]⁺ | C₂H₂NO₂ |

This table represents a hypothetical fragmentation pattern and is for illustrative purposes only, as experimental data is not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of 2-Methyl-5-(2-nitroethenyl)furan of suitable quality would be required. The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be collected and analyzed to determine the electron density map of the molecule.

From this data, a detailed structural model can be built, providing precise bond lengths, bond angles, and torsion angles. This would unambiguously confirm the connectivity of the atoms, the planarity of the furan ring, and the stereochemistry of the nitroethenyl substituent (i.e., whether it is in the E or Z configuration). Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound. Although the crystal structure of 2-Methyl-5-(2-nitroethenyl)furan has not been reported in publicly accessible crystallographic databases, the structures of numerous other furan and nitro-containing compounds have been determined, providing a basis for comparison.

Table 2: Hypothetical Crystallographic Data for 2-Methyl-5-(2-nitroethenyl)furan

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.1 |

| β (°) | 95.5 |

| Volume (ų) | 780 |

| Z | 4 |

This table presents hypothetical crystallographic data for illustrative purposes, as experimental data is not available.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment (if applicable to derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the study of chiral molecules. While 2-Methyl-5-(2-nitroethenyl)furan itself is achiral, the introduction of a chiral center in a derivative would make these techniques applicable. For instance, if a chiral auxiliary were used to synthesize an enantiomerically enriched derivative, CD spectroscopy could be used to determine the enantiomeric excess and the absolute configuration of the product.

The chromophores within the molecule, namely the furan ring and the nitroethenyl group, would give rise to characteristic electronic transitions in the UV-visible region. If these chromophores are in a chiral environment, they will exhibit differential absorption of left- and right-circularly polarized light, resulting in a CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the stereocenter, often through comparison with computational predictions from methods like time-dependent density functional theory (TD-DFT). Studies on related chiral furan-containing compounds have demonstrated the utility of electronic circular dichroism in assigning absolute configurations. nih.govnih.gov

Derivatization and Analogue Synthesis of 2 Methyl 5 2 Nitroethenyl Furan

Functionalization of the Furan (B31954) Ring

The furan ring in 2-methyl-5-(2-nitroethenyl)furan is substituted with a methyl group at the 2-position and a strongly electron-withdrawing nitroethenyl group at the 5-position. This substitution pattern significantly influences the reactivity of the furan core. The nitroethenyl group deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration, halogenation, or Friedel-Crafts acylation challenging under standard conditions. However, functionalization can still be achieved through alternative strategies.

One plausible approach is through metallation of the furan ring, followed by quenching with an electrophile. The protons at the 3- and 4-positions of the furan ring are the most likely to be abstracted by a strong base. Directed ortho-metallation is a potential strategy, although the directing group is not optimally positioned.

Alternatively, cycloaddition reactions could be employed to build more complex structures. The furan ring can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles, although the electron-withdrawing nature of the substituent at the 5-position may decrease its reactivity. koreascience.kr Research on 2-vinylfurans with electron-withdrawing groups has shown that vigorous conditions, such as high temperatures in a sealed tube, may be necessary to facilitate cycloaddition. koreascience.kr

Another avenue for functionalization involves modification of the methyl group at the 2-position, for instance, through radical halogenation followed by nucleophilic substitution, though selectivity might be an issue.

Modifications of the Nitroethenyl Side Chain

The nitroethenyl side chain is a highly versatile functional group, amenable to a variety of transformations targeting both the nitro group and the carbon-carbon double bond.

The nitro group of the nitroethenyl moiety can be converted into several other functional groups, significantly altering the electronic and steric properties of the molecule.

Reduction to Amines: The reduction of a nitroalkene to a primary amine is a common transformation. This can be achieved using various reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) is a standard method. commonorganicchemistry.com Other reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media can also be employed, often offering greater chemoselectivity. commonorganicchemistry.commasterorganicchemistry.comsciencemadness.org Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds to amines. commonorganicchemistry.com A process using trichlorosilane (B8805176) and an organic base has also been reported for the reduction of nitro groups to amines. google.com

Reduction to Oximes: Partial reduction of the nitroalkene can yield the corresponding oxime. Reagents such as palladium on carbon with ammonium (B1175870) formate (B1220265) have been shown to effectively reduce α,β-unsaturated nitroalkenes to their corresponding oximes at room temperature. mdma.ch Reduction with iron and hydrochloric acid can also yield ketoximes, with the outcome depending on the amount of acid used. mdma.ch

Conversion to Carbonyls (Nef Reaction): The Nef reaction allows for the transformation of a primary or secondary nitroalkane into an aldehyde or ketone, respectively, through acid-catalyzed hydrolysis of the corresponding nitronate salt. wikipedia.orgchemistry-reaction.com To apply this to 2-methyl-5-(2-nitroethenyl)furan, the double bond would first need to be reduced to the corresponding nitroalkane. Subsequent treatment with a base to form the nitronate, followed by acidification, would yield 2-methyl-5-(2-oxoethyl)furan. Various modern modifications of the Nef reaction exist, using oxidizing agents like oxone or permanganate, or reductive methods with reagents like titanium(III) chloride. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Table 1: Potential Transformations of the Nitro Group in 2-Methyl-5-(2-nitroethenyl)furan Analogues This table presents plausible transformations based on known reactions of nitroalkenes.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| 2-Methyl-5-(2-nitroethyl)furan | H₂, Pd/C | 2-(5-Methylfuran-2-yl)ethan-1-amine | commonorganicchemistry.com |

| 2-Methyl-5-(2-nitroethyl)furan | Fe, HCl | 2-(5-Methylfuran-2-yl)ethan-1-amine | masterorganicchemistry.comsciencemadness.org |

| 2-Methyl-5-(2-nitroethenyl)furan | Pd/C, HCOOH·NH₃, MeOH/THF | 1-(5-Methylfuran-2-yl)acetaldehyde oxime | mdma.ch |

| 2-Methyl-5-(2-nitroethyl)furan | 1. Base (e.g., NaOH) 2. H₂SO₄ | 1-(5-Methylfuran-2-yl)acetaldehyde | wikipedia.orgchemistry-reaction.com |

The carbon-carbon double bond of the nitroethenyl side chain can be selectively hydrogenated to afford the corresponding saturated nitroalkane, 2-methyl-5-(2-nitroethyl)furan. This transformation is typically achieved through catalytic hydrogenation.

The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is generally carried out under a hydrogen atmosphere. wikipedia.org

An alternative to catalytic hydrogenation is the use of diimide (N₂H₂), which can be generated in situ from reagents like hydrazine (B178648) and an oxidizing agent (e.g., H₂O₂) or from the decomposition of azodicarboxylates. wikipedia.orgorganic-chemistry.orgorganicreactions.org Diimide reductions are known for their syn-addition stereospecificity and their ability to tolerate many functional groups that are sensitive to catalytic hydrogenation. wikipedia.orgyoutube.com Reductions using ammonia (B1221849) borane (B79455) in deep eutectic solvents have also been reported for nitroalkenes. beilstein-journals.org

Table 2: Catalytic Systems for the Hydrogenation of the Alkene in Nitroalkenes This table presents systems applicable to the hydrogenation of 2-Methyl-5-(2-nitroethenyl)furan.

| Catalyst System | Reductant | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|

| Pd/C (5-10 mol%) | H₂ | Various (e.g., MeOH, EtOAc) | Standard, efficient for many substrates. | commonorganicchemistry.com |

| Rh/JosiPhos | H₂ | Toluene | Effective for asymmetric hydrogenation of α,β-disubstituted nitroalkenes. | rsc.org |

| Ir-catalyst | H₂ | MeOH | High yields and enantioselectivities for β,β-disubstituted nitroalkenes. | thieme-connect.com |

| Hantzsch Ester / Thiourea (B124793) Organocatalyst | Hantzsch Ester | Toluene | Metal-free transfer hydrogenation. | nih.gov |

| Diimide (in situ) | Hydrazine/Oxidant or Azodicarboxylate/Acid | Various | Metal-free, syn-addition, tolerates sensitive groups. | wikipedia.orgorganic-chemistry.org |

| BH₃NH₃ | - | Deep Eutectic Solvents | Green, atom-economic procedure. | beilstein-journals.org |

Synthesis of Heterocyclic Systems Derived from 2-Methyl-5-(2-nitroethenyl)furan

The reactive nature of the nitroethenyl group makes 2-methyl-5-(2-nitroethenyl)furan a valuable precursor for the synthesis of various heterocyclic systems.

Isoxazoles and Isoxazolines: Nitroalkenes are well-known precursors for the synthesis of isoxazoles and isoxazolines via 1,3-dipolar cycloaddition reactions. researchgate.net The nitroalkene can be converted in situ into a nitrile oxide, which then undergoes cycloaddition with an alkyne or alkene. nih.govorganic-chemistry.orgnih.gov For example, reaction of 2-methyl-5-(2-nitroethenyl)furan with an alkyne in the presence of a dehydrating agent (like phenyl isocyanate) and a base could yield a 3-(5-methylfuran-2-yl)-substituted isoxazole.

Pyrrolidines: The conjugate addition of amines or other nitrogen nucleophiles to the nitroalkene, followed by intramolecular cyclization, can lead to the formation of substituted pyrrolidines. This approach allows for the stereoselective synthesis of N-heterocycles. nih.gov

Spiro-heterocycles: Formal (4+1)-cycloaddition reactions between indoles and nitrostyrenes have been reported to produce spiro[indole-3,5'-isoxazoles]. researchgate.net A similar strategy could potentially be applied using 2-methyl-5-(2-nitroethenyl)furan to generate novel spirocyclic systems.

Stereoselective Synthesis of Chiral Analogues

The creation of chiral analogues of 2-methyl-5-(2-nitroethenyl)furan can be achieved through stereoselective modifications, primarily targeting the nitroethenyl side chain.

Asymmetric Hydrogenation: Asymmetric hydrogenation of the C=C double bond is a direct method to introduce a chiral center at the β-position to the nitro group. Significant progress has been made in the enantioselective hydrogenation of β,β-disubstituted nitroalkenes using chiral catalysts based on rhodium rsc.orgthieme-connect.com and iridium thieme-connect.comacs.org. These methods often provide high enantiomeric excess (ee).

Use of Chiral Auxiliaries: A classical strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the molecule to direct a subsequent stereoselective reaction. wikipedia.orgresearchgate.netsigmaaldrich.comnih.gov While less direct for this specific substrate, a chiral auxiliary could be incorporated into a precursor molecule before the formation of the furan ring or the nitroethenyl group to control the stereochemistry.

Table 3: Examples of Catalysts for Asymmetric Hydrogenation of Nitroalkenes This table showcases catalysts that could be applied for the stereoselective synthesis of chiral analogues of 2-Methyl-5-(2-nitroethenyl)furan.

| Catalyst Family | Ligand Example | Metal | Typical Enantioselectivity | Reference(s) |

|---|---|---|---|---|

| DuanPhos | (Sc,Rc)-DuanPhos | Rhodium | Up to 99% ee | thieme-connect.com |

| JosiPhos | JosiPhos-J₂ | Rhodium | Up to 94% ee | rsc.org |

| Spiro-phosphine-oxazoline | (S,S,S)-f-spiroPhox | Iridium | Up to 94% ee | thieme-connect.com |

| Diamine-derived complexes | (S,S)-TsDPEN-Ir(III) | Iridium | Good to excellent selectivity | acs.org |

| Thiourea Organocatalyst | Based on cyclohexanediamine | - | Up to 97% ee | nih.gov |

Combinatorial Synthesis and Library Generation

The derivatization potential of 2-methyl-5-(2-nitroethenyl)furan makes it a suitable scaffold for combinatorial synthesis and the generation of compound libraries for high-throughput screening. By systematically varying the substituents on the furan ring and modifying the nitroethenyl side chain, a large number of analogues can be rapidly synthesized.

Solution-phase parallel synthesis could be employed, where the core scaffold is subjected to a variety of reaction conditions in a multi-well format. For instance, a library could be generated by reacting the parent compound with a diverse set of nucleophiles to modify the side chain, or by employing a range of dienophiles in cycloaddition reactions. The synthesis of a furan library has been demonstrated through iodocyclization followed by palladium-catalyzed coupling reactions, showcasing the feasibility of generating diverse furan-based compounds. nih.gov

Solid-phase synthesis offers another powerful approach. The 2-methyl-5-(2-nitroethenyl)furan scaffold, or a precursor, could be attached to a solid support via a suitable linker. Subsequent chemical modifications could then be carried out, with the ease of purification by simple filtration and washing. While specific examples for this exact molecule are not prevalent, the principles of solid-phase synthesis of furan and other heterocyclic libraries are well-established.

Applications of 2 Methyl 5 2 Nitroethenyl Furan As a Synthetic Precursor

Building Block for Complex Organic Molecules

The bifunctional nature of 2-Methyl-5-(2-nitroethenyl)furan, possessing both a diene system within the furan (B31954) ring and an electron-deficient nitroalkene moiety, makes it a powerful tool for the synthesis of complex organic molecules. The furan ring itself can participate in various cycloaddition reactions, a cornerstone of synthetic chemistry for building cyclic systems. nih.gov

One of the key reactions that highlights the utility of this compound is the Diels-Alder reaction. While furans typically act as dienes, the presence of the electron-withdrawing nitro group on the ethenyl substituent can modulate the reactivity of the furan ring, potentially allowing it to act as a dienophile under certain conditions. More commonly, the furan ring itself serves as the diene. For instance, furan and its derivatives can undergo [4+2] cycloaddition reactions with various dienophiles to construct bicyclic adducts, which are valuable intermediates for further transformations. nih.govmdpi.com The presence of substituents on the furan ring, such as the methyl group in 2-Methyl-5-(2-nitroethenyl)furan, can influence the regioselectivity and stereoselectivity of these cycloaddition reactions. nih.gov

Furthermore, the nitroethenyl group is a highly versatile functional group. It can act as a Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the β-position to the nitro group. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation, paving the way for the elaboration of more complex molecular skeletons.

Precursor for Nitrogen-Containing Heterocycles

The nitro group in 2-Methyl-5-(2-nitroethenyl)furan is a key functional handle for the synthesis of various nitrogen-containing heterocycles, which are ubiquitous scaffolds in pharmaceuticals and biologically active compounds. mdpi.comresearchgate.netresearchgate.net A primary transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as Raney nickel-catalyzed hydrogenation. researchgate.net

The resulting amino derivative, 2-aminoethyl-5-methylfuran, is a valuable synthon. The primary amine can readily participate in cyclization reactions with suitable electrophiles to form a variety of heterocyclic systems. For example, reaction with 1,4-dicarbonyl compounds in a Paal-Knorr type synthesis can lead to the formation of substituted pyrroles.

Moreover, the furan ring itself can be a precursor to other heterocycles. For instance, treatment of furan derivatives with reagents like hydroxylamine (B1172632) can lead to the formation of pyridines. The combination of the reactive nitroalkene and the furan core within the same molecule provides a powerful platform for domino reactions, where a sequence of intramolecular reactions can rapidly build complex heterocyclic architectures. Research has shown that the heterocyclization of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles can lead to a variety of heterocycles, including triazines, pyrimidines, and thiadiazoles, demonstrating the versatility of the furan scaffold in constructing nitrogen-containing rings. researchgate.netresearchgate.net

Utility in Natural Product Synthesis